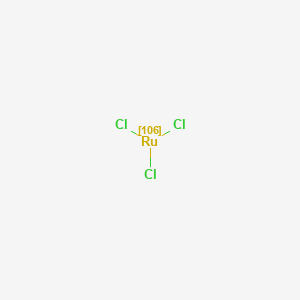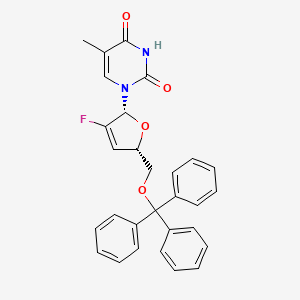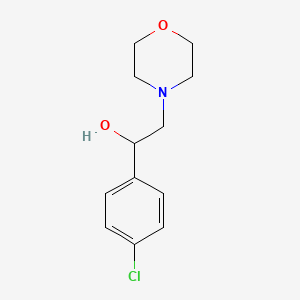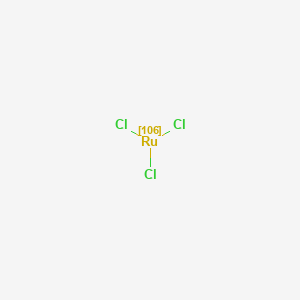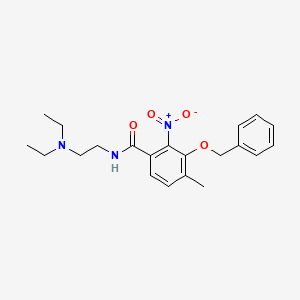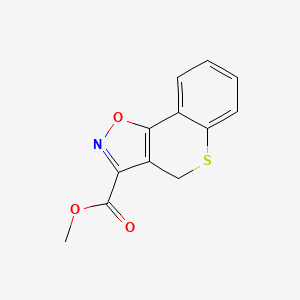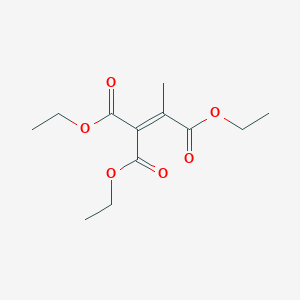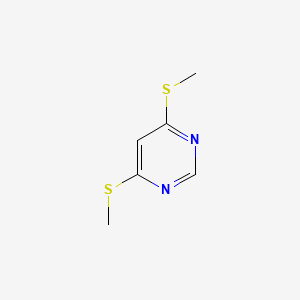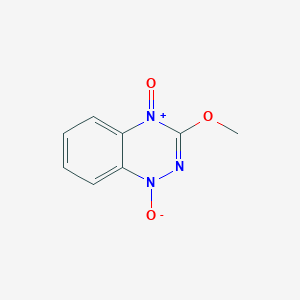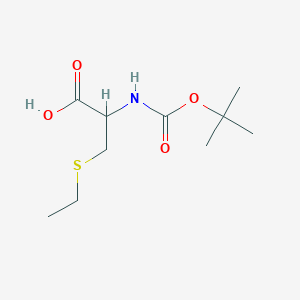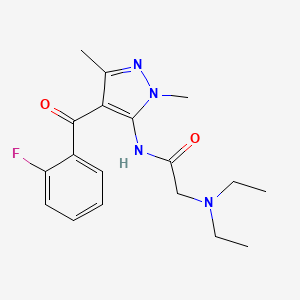
Ccris 1810
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ccris 1810 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Ccris 1810 involves several synthetic routes, including modified solid-state reactions and precipitation techniques. In the modified solid-state reaction, reactive precursor compounds such as amorphous oxides, hydroxides, or carbonates are mixed by milling. The thermal treatment is then applied to achieve the desired phase composition . Precipitation techniques involve dropping homogeneous solutions into a precipitation agent, followed by washing, drying, and calcination to produce different phase compositions and grain size distributions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using methods such as flame pyrolysis and combustion synthesis. These methods allow for the production of powders with unique properties, which can then be shaped and characterized according to their functional properties .
Análisis De Reacciones Químicas
Types of Reactions
Ccris 1810 undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Ccris 1810 has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying cellular processes.
Medicine: this compound is being investigated for its potential therapeutic applications, including as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of Ccris 1810 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of microbial growth or modulation of cellular processes .
Comparación Con Compuestos Similares
Ccris 1810 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Propiedades
Número CAS |
85747-92-8 |
|---|---|
Fórmula molecular |
C18H23FN4O2 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]acetamide |
InChI |
InChI=1S/C18H23FN4O2/c1-5-23(6-2)11-15(24)20-18-16(12(3)21-22(18)4)17(25)13-9-7-8-10-14(13)19/h7-10H,5-6,11H2,1-4H3,(H,20,24) |
Clave InChI |
LJVLWBNWPQLYFD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)NC1=C(C(=NN1C)C)C(=O)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


